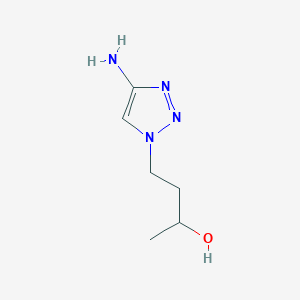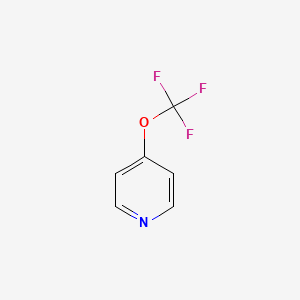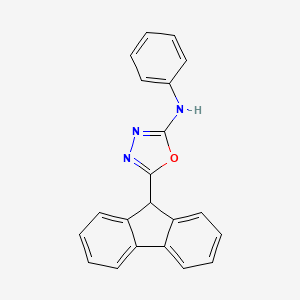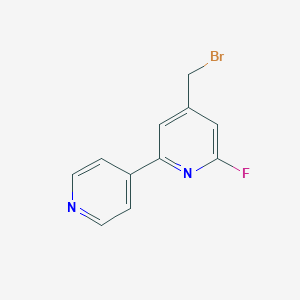
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group at the 4-position and a dimethylaminoethylamino group at the 1-position on the anthracenedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Amination: The 1-position of 9,10-anthracenedione is aminated using 2-(dimethylamino)ethylamine under controlled conditions.
Hydroxylation: The 4-position is hydroxylated using appropriate reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of anthracene derivatives.
Substitution: Various substituted anthracenedione derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. It may also generate reactive oxygen species, causing oxidative damage to cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the amino and hydroxy substituents.
1-Amino-2-methyl-9,10-anthracenedione: Similar structure with an amino group at the 1-position and a methyl group at the 2-position.
2-(1,1-Dimethylethyl)-9,10-anthracenedione: Contains a tert-butyl group at the 2-position.
Uniqueness
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- is unique due to the presence of both the dimethylaminoethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to its analogs.
Propiedades
Número CAS |
69895-69-8 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethylamino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)10-9-19-13-7-8-14(21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19,21H,9-10H2,1-2H3 |
Clave InChI |
PGENGIVCMXXOPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)



![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)





